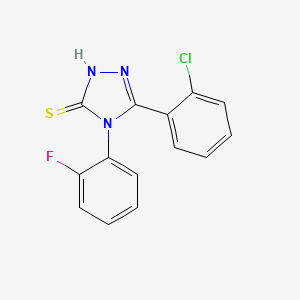
5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of chlorophenyl and fluorophenyl groups may influence the compound's reactivity and effectiveness in biological systems.
Synthesis Analysis
The synthesis of related triazole compounds often involves multi-step reactions starting from substituted phenyl derivatives. For instance, a series of thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl moiety were synthesized from a triazole-thiol precursor . Similarly, arylidenetriazolothiazolidinones with a 2,4-dichloro-5-fluorophenyl substitution were obtained through a one-pot reaction involving a triazole-thiol, substituted benzaldehydes, and monochloroacetic acid . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with the potential for restricted rotation around certain bonds due to steric hindrance from substituents. For example, restricted rotation around the methylene bridge was observed in benzimidazole derivatives of triazoles, as evidenced by NMR, X-ray, and DFT studies . This could be relevant to the compound of interest, as similar steric effects may be present.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions, often influenced by their substituents. The presence of a thiol group in the compound suggests potential for reactions involving this functional group, such as the formation of disulfides or conjugation with other molecules. The chloro and fluoro substituents may also affect the compound's reactivity in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their substituents. For instance, the solubility, melting point, and stability of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. Analytical methods, such as fluorometric analysis, have been developed for related compounds, indicating the potential for sensitive detection and quantification in various matrices . The antimicrobial and anti-inflammatory activities of similar compounds suggest that the compound may also possess these properties .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3S/c15-10-6-2-1-5-9(10)13-17-18-14(20)19(13)12-8-4-3-7-11(12)16/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGSTDQWUJONFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)
![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)
![N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)
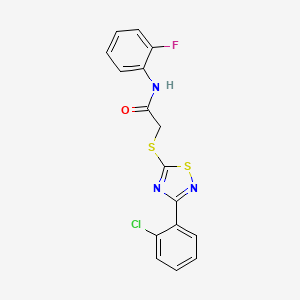
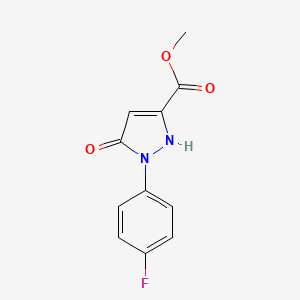

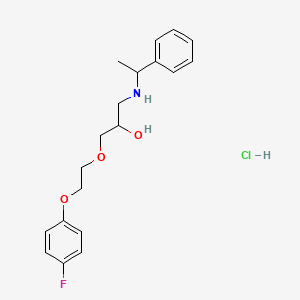
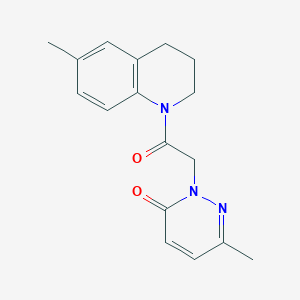
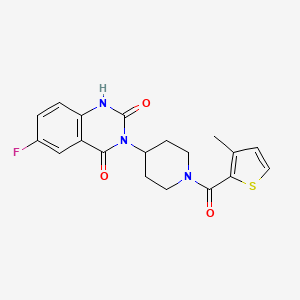
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2548702.png)
![3-(1-(1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2548703.png)

![2-Methyl-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2548706.png)
![N-[(1R)-1-(Oxan-4-yl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2548708.png)